N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
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Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-14-7-6-8-15(11-14)22-18(23)12-24-19-16-9-4-5-10-17(16)20-13(2)21-19/h4-11H,3,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXXGOGPRNQJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 286.34 g/mol
The structure consists of a quinazoline moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis of the Compound
The synthesis of this compound typically involves:
- Formation of the Quinazoline Core : The quinazoline derivative is synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the ethylphenyl and acetamide groups is achieved through substitution reactions that enhance the biological activity.
Antimicrobial Activity
Quinazoline derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with a quinazoline core demonstrate selective activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | S. aureus |
| Quinazoline A | 16 | E. coli |
| Quinazoline B | 8 | Pseudomonas aeruginosa |
Anticancer Activity
Research has highlighted the anticancer potential of quinazoline derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC values for these compounds often fall within the nanomolar range, indicating potent activity .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC (μM) |
|---|---|---|
| This compound | MCF-7 | 0.5 |
| Quinazoline C | HepG2 | 0.3 |
| Quinazoline D | A549 | 0.7 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, quinazoline derivatives have been evaluated for their anti-inflammatory properties. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Quinazoline Ring : Different substituents can enhance or diminish biological activity. For example, electron-donating groups tend to improve antimicrobial properties.
- Positioning of Functional Groups : The position of functional groups on the phenyl ring significantly affects the compound's efficacy against specific targets.
Case Studies
- Study on Analgesic and Anti-inflammatory Effects : A series of compounds derived from quinazolines were tested for analgesic and anti-inflammatory effects. One derivative demonstrated comparable efficacy to diclofenac sodium with reduced ulcerogenic potential .
- Evaluation Against Resistant Strains : Research has shown that certain quinazoline derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant infections .
Scientific Research Applications
-
Anticancer Properties :
- Quinazoline derivatives, including N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, have shown promising cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structures can inhibit specific protein kinases involved in cancer progression, suggesting potential as anticancer agents.
- The compound may modulate signaling pathways related to cell growth and apoptosis, positioning it as a candidate for cancer therapeutics.
-
Antimicrobial Activity :
- Research indicates that quinazoline derivatives exhibit antibacterial properties against both gram-positive and gram-negative bacteria. The presence of the 2-methylquinazoline moiety enhances this activity, making it relevant for developing new antimicrobial agents.
- Anti-inflammatory Effects :
Pharmaceutical Development
The compound serves as a valuable building block in the synthesis of more complex molecules with enhanced biological activities. Its unique structural features allow for modifications that can lead to improved pharmacological profiles. For instance, derivatives can be synthesized to explore structure-activity relationships (SARs) that optimize efficacy and reduce toxicity .
Case Studies and Research Findings
-
In Vitro Studies :
- Interaction studies using molecular docking techniques have been employed to assess the binding affinities of this compound with various biological targets. These studies are crucial for elucidating its mechanisms of action and therapeutic potential.
-
Comparative Analyses :
- Comparative studies with structurally similar compounds highlight the unique pharmacological properties of this compound. For example, structural analogs have been tested for their anticancer and antimicrobial activities, providing insights into how slight modifications can influence biological outcomes.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for therapeutic applications in:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Therapy | Inhibition of cancer cell proliferation and metastasis |
| Antimicrobial Agents | Treatment of bacterial infections |
| Anti-inflammatory | Management of inflammatory diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
